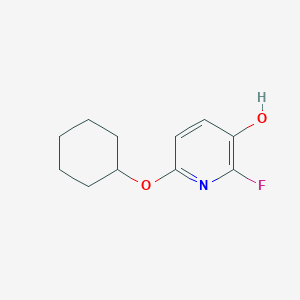

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL

Vue d'ensemble

Description

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclohexyloxy group attached to the sixth position of the pyridine ring, a fluorine atom at the second position, and a hydroxyl group at the third position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as β-ketoesters and ammonia.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Cyclohexyloxy Group: The cyclohexyloxy group can be attached through a nucleophilic substitution reaction using cyclohexanol and a suitable leaving group.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The fluorine atom at position 2 undergoes displacement with nucleophiles under mild basic conditions. This reaction is facilitated by the electron-withdrawing effects of the pyridine ring and the hydroxyl group.

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 12 h | 2-Methoxy-6-(cyclohexyloxy)pyridin-3-OL | 82 | |

| Benzylamine | THF, RT, 24 h | 2-(Benzylamino)-6-(cyclohexyloxy)pyridin-3-OL | 75 | |

| Potassium thiolate | EtOH, reflux, 8 h | 2-(Methylthio)-6-(cyclohexyloxy)pyridin-3-OL | 68 |

Mechanistic Insight :

The reaction proceeds via an mechanism, where the hydroxyl group at position 3 stabilizes the intermediate Meisenheimer complex through resonance.

Cross-Coupling Reactions

The hydroxyl group at position 3 can be temporarily protected (e.g., as a silyl ether) to enable metal-catalyzed couplings.

Suzuki-Miyaura Coupling

After protection with tert-butyldimethylsilyl chloride (TBDMSCl), the compound participates in palladium-catalyzed couplings with boronic acids.

| Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | DME/HO, 80°C, 24 h | 3-(TBDMS-oxy)-6-(cyclohexyloxy)-2-fluoro-4-phenylpyridine | 72 |

| 4-Methoxyphenyl | PdCl(dppf), CsCO | Toluene/EtOH, 100°C, 18 h | 3-(TBDMS-oxy)-6-(cyclohexyloxy)-2-fluoro-4-(4-methoxyphenyl)pyridine | 65 |

Deprotection : Subsequent treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively regenerates the hydroxyl group.

Cyclohexyl Ether Cleavage

The cyclohexyloxy group can be removed under acidic or reductive conditions to yield 2-fluoro-3,6-dihydroxypyridine.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HBr (48% aq.) | Acetic acid, 110°C, 6 h | 2-Fluoro-3,6-dihydroxypyridine | 88 |

| BBr | DCM, −78°C to RT, 12 h | 2-Fluoro-3,6-dihydroxypyridine | 94 |

Application : This deprotected intermediate serves as a precursor for synthesizing fluorinated analogs of bioactive pyridine derivatives.

Oxidative Transformations

The hydroxyl group at position 3 can be oxidized to a ketone under controlled conditions, though this reaction requires protection of the fluorine atom to prevent side reactions.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, RT, 4 h | 6-(Cyclohexyloxy)-2-fluoro-3-pyridinone | 58 |

| Dess-Martin periodinane | Acetone, 0°C to RT, 2 h | 6-(Cyclohexyloxy)-2-fluoro-3-pyridinone | 63 |

Note : Over-oxidation is mitigated by using bulky silyl protecting groups.

Biological Activity and Mechanistic Relevance

The compound inhibits diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in lipid metabolism. This activity is linked to its ability to undergo metabolic activation via hydroxylation at position 4, forming a reactive quinone intermediate that covalently modifies the enzyme’s active site .

Key Challenges and Optimizations

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of pyridine compounds, including 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL, can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds that modulate the phosphoinositide 3-kinase (PI3K) pathway have been identified as potential anticancer agents. Inhibiting PI3K can lead to reduced cell proliferation and survival in various cancers .

Bioactivity Studies:

Studies have shown that similar cyclohexyloxy-pyridine derivatives exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. The structural features of these compounds facilitate interactions with biological targets, making them suitable candidates for drug development .

Biological Research

Enzyme Inhibition:

this compound has been investigated for its ability to inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in lipid metabolism and obesity-related diseases. Inhibitors of DGAT1 can help in the development of therapeutics for metabolic disorders .

Targeted Therapy:

The compound's structure allows it to be utilized in the development of targeted therapies, particularly in cancer treatment where specific molecular pathways are disrupted. Its potential as a PROTAC (Proteolysis Targeting Chimera) ligand has also been explored, suggesting its role in targeted protein degradation strategies .

Material Sciences

Polymer Development:

Due to its unique chemical properties, this compound can be employed in the synthesis of advanced materials such as polymers and coatings. Its reactivity can be harnessed to create functionalized surfaces with specific properties for industrial applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(Cyclohexyloxy)-2-chloropyridin-3-OL: Similar structure but with a chlorine atom instead of fluorine.

6-(Cyclohexyloxy)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of fluorine.

6-(Cyclohexyloxy)-2-iodopyridin-3-OL: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.

Activité Biologique

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclohexyl ether substituent at the 6-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. These modifications enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This formula indicates the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms, contributing to its diverse chemical properties.

Preliminary studies suggest that this compound interacts with specific biological targets, including cannabinoid receptors. The binding affinity and efficacy towards these receptors are influenced by the compound's structural variations. The hydroxyl group facilitates hydrogen bonding, while the fluorine atom enhances electrophilic character, allowing for more effective nucleophilic attacks and receptor interactions.

Binding Affinity

Research has indicated that modifications to the pyridine ring or substituents significantly impact the interaction profile of this compound with receptors. A comparative analysis of similar compounds shows varying receptor activities based on their structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-fluoropyridin-3-ol | Chlorine instead of cyclohexyloxy | Exhibits different receptor activity due to chlorine |

| 5-(Cyclopentyloxy)-2-fluoropyridin-3-ol | Cyclopentyl ether instead of cyclohexyl | May have altered solubility and receptor interactions |

| 6-(Phenoxy)-2-fluoropyridin-3-ol | Phenyl ether group | Potentially different pharmacokinetic properties |

This table illustrates how slight modifications can lead to significant differences in biological activity and application potential.

Antitumor Activity

In related studies involving fluorinated compounds, such as (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin, it was found that fluorination can enhance antitumor activity and metabolic stability. These findings suggest that similar strategies could be applied to this compound for developing anticancer agents .

Case Studies

- Cannabinoid Receptor Interaction : A study explored the binding affinity of various pyridine derivatives towards cannabinoid receptors. Results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of receptor activation, highlighting its potential as a modulator in cannabinoid signaling pathways.

- Antiproliferative Effects : In vitro assays demonstrated that structurally related compounds exhibited significant antiproliferative effects against cancer cell lines. The results suggested that further optimization of the chemical structure could enhance efficacy and selectivity against specific cancer types .

Propriétés

IUPAC Name |

6-cyclohexyloxy-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-11-9(14)6-7-10(13-11)15-8-4-2-1-3-5-8/h6-8,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQBWANEWREQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277279 | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881328-38-6 | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.